molecular formula C13H14FNO3S2 B6419708 N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide CAS No. 1105235-04-8

N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide

Cat. No. B6419708
CAS RN: 1105235-04-8
M. Wt: 315.4 g/mol
InChI Key: QVLUIMAGTJVGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide (FEMS) is an important class of compounds that have a wide variety of uses in scientific research. FEMS are known for their unique properties, such as their ability to bind to specific proteins, making them useful for studying protein-protein interactions, as well as their ability to selectively inhibit enzymes. FEMS are also used in drug design, as they can be used to target specific enzymes and pathways in the body. In addition, FEMS have been studied for their potential use in cancer treatment, as they can be used to inhibit the growth of cancer cells.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide have a wide variety of applications in scientific research. They are commonly used to study protein-protein interactions, as they are able to bind to specific proteins, allowing researchers to study the interactions between them. They are also used in drug design, as they can be used to target specific enzymes and pathways in the body. In addition, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide have been studied for their potential use in cancer treatment, as they can be used to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide is still not fully understood. However, it is believed that N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide are able to bind to specific proteins, allowing them to block their function. In addition, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide are thought to be able to inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins or hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide are still being studied. However, some studies have shown that N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide can inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins or hormones. In addition, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide have been studied for their potential use in cancer treatment, as they can be used to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide for laboratory experiments include their ability to selectively bind to specific proteins, as well as their ability to inhibit the activity of certain enzymes. In addition, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide can be synthesized in a variety of ways, allowing researchers to customize their experiments. However, there are some limitations to using N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide, such as their potential toxicity and the difficulty in obtaining them in large quantities.

Future Directions

The future of N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide is still being explored, but there are many potential applications. One potential application is the use of N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide in drug design, as they can be used to target specific enzymes and pathways in the body. In addition, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide could be used to study protein-protein interactions and to develop new drugs for cancer treatment. Furthermore, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide could be used to develop new compounds for use in biotechnology and nanotechnology. Finally, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide could be used to develop new compounds for use in medical diagnostics and imaging.

Synthesis Methods

N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide can be synthesized in a variety of ways, depending on the desired outcome. One of the most common methods is a reaction between a fluorophenol and a thiophene-2-sulfonamide. This reaction produces a thiophene-2-sulfonamide derivative, which can then be further modified with various reagents. Other methods of synthesis include the use of boronic acids and palladium catalysts, as well as the use of microwave-assisted synthesis.

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S2/c1-10-2-7-13(19-10)20(16,17)15-8-9-18-12-5-3-11(14)4-6-12/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLUIMAGTJVGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185002
Record name N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenoxy)ethyl)-5-methylthiophene-2-sulfonamide

CAS RN

1105235-04-8
Record name N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105235-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.